molecular formula C11H12Cl2O3 B13672791 Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate

Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate

Cat. No.: B13672791
M. Wt: 263.11 g/mol
InChI Key: YUPVHXPDROOEFM-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a 2,6-dichlorophenyl substituent at the β-position of the hydroxypropanoate backbone. This compound is of significant interest in asymmetric synthesis, particularly in kinetic resolution (KR) studies aimed at obtaining enantiomerically pure derivatives. Its (S)-configured enantiomer, ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate (referred to as (S)-2i in the literature), has been characterized using advanced NMR techniques and chiral derivatization agents like (R)-MTPA chloride .

Key structural attributes:

  • Molecular formula: C₁₁H₁₂Cl₂O₃.
  • Functional groups: Ester (ethyl propanoate), secondary alcohol (β-hydroxy group), and aromatic dichloro substitution (2,6-dichlorophenyl).
  • Stereochemistry: The (S)-configuration at the β-hydroxy position is confirmed via ¹H-NMR and ¹⁹F-NMR analysis of its Mosher’s ester derivatives .

Properties

Molecular Formula

C11H12Cl2O3

Molecular Weight

263.11 g/mol

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Cl2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5,9,14H,2,6H2,1H3

InChI Key

YUPVHXPDROOEFM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=C(C=CC=C1Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(2,6-dichlorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 3-(2,6-dichlorophenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(2,6-dichlorophenyl)-3-hydroxypropanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, thereby modulating various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 3-(3,5-Dichlorophenyl)-3-hydroxypropanoate

This positional isomer differs only in the substitution pattern of the chlorine atoms on the phenyl ring (3,5- vs. 2,6-dichloro).

Property Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoate Ethyl 3-(3,5-Dichlorophenyl)-3-hydroxypropanoate
Substituent positions 2,6-dichloro 3,5-dichloro
Molecular formula C₁₁H₁₂Cl₂O₃ C₁₁H₁₂Cl₂O₃
Stereochemical analysis (S)-configuration confirmed via Mosher’s esters Not reported in available literature
¹H-NMR shifts (methoxy) 3.49 ppm (Mosher’s ester) Data unavailable
¹⁹F-NMR shifts −71.49 ppm (Mosher’s ester) Data unavailable

Impact of substitution pattern :

  • In contrast, 3,5-dichloro substitution may enhance electronic effects (e.g., resonance stabilization) due to symmetrical para-directing positions.

Ethyl 3-(4-Nitrophenyl)-3-hydroxypropanoate

Another analog, ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-2e, shares the β-hydroxy ester framework but replaces chlorine atoms with a nitro group.

Property This compound Ethyl 3-(4-Nitrophenyl)-3-hydroxypropanoate
Substituent 2,6-dichloro 4-nitro
Electronic effects Electron-withdrawing (inductive) Strong electron-withdrawing (resonance)
¹H-NMR shifts (methoxy) 3.49 ppm 3.43 ppm
¹⁹F-NMR shifts −71.49 ppm −71.29 ppm

Functional group influence :

  • Chlorine atoms in (S)-2i contribute to steric bulk and lipophilicity, which may affect solubility and biological interactions.

3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

This compound (listed in ) shares a chlorinated aromatic ring but diverges in functional groups, featuring an isoxazole ring and acid chloride.

Property This compound 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride
Core structure β-hydroxy ester Isoxazole-carboxylic acid chloride
Reactivity Moderate (ester hydrolysis, chiral resolution) High (acid chloride undergoes rapid nucleophilic substitution)
Biological relevance Intermediate in chiral synthesis Potential precursor for pharmaceuticals or agrochemicals

Key differences :

  • The β-hydroxy ester in (S)-2i is critical for asymmetric catalysis and chiral resolution studies.
  • The isoxazole-carboxylic acid chloride is more reactive and suited for coupling reactions in drug synthesis.

Research Findings and Implications

  • Stereochemical determination : The (S)-configuration of (S)-2i was unambiguously assigned using Mosher’s ester derivatization, with ¹⁹F-NMR deshielding (−71.49 ppm) confirming the spatial arrangement of the CF₃ group and aromatic ring .
  • Comparative reactivity :
    • Electron-withdrawing groups (e.g., nitro, chloro) stabilize intermediates in KR processes but alter reaction kinetics.
    • Steric effects in 2,6-dichloro derivatives may reduce enzymatic or catalytic efficiency compared to less hindered analogs.

Biological Activity

Ethyl 3-(2,6-dichlorophenyl)-3-hydroxypropanoate is a compound of significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxy group and a dichlorophenyl moiety, which are critical for its reactivity and biological interactions. The presence of these functional groups enhances its potential as an enzyme inhibitor and modulator of various biochemical pathways.

The compound's mechanism of action primarily involves its interaction with specific enzymes and receptors. It may inhibit enzyme activity by binding to active or allosteric sites, thus altering enzyme function. The dichlorophenyl group can enhance binding affinity and specificity towards molecular targets, influencing various metabolic pathways.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It has been studied for its ability to modulate enzyme activities involved in critical metabolic processes. For instance, it may interact with enzymes linked to oxidative stress pathways, potentially reducing oxidative damage in cellular environments.

Antioxidant Effects

In experimental models, the compound has demonstrated potential antioxidant effects, contributing to the reduction of oxidative stress markers. This activity is particularly relevant in studies focusing on neuroprotection and inflammation .

Case Studies

  • Neuroprotective Studies : A study evaluated the compound's cerebroprotective effects in models of bacterial meningitis. Results indicated a decrease in oxidative stress markers in treated groups compared to controls, suggesting potential therapeutic benefits against neuroinflammation .
  • Enzyme Interaction Studies : Investigations into the compound's interaction with various enzymes revealed that it could effectively inhibit specific enzymatic activities linked to metabolic disorders. This suggests its potential application in drug development targeting metabolic syndromes .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
Ethyl 3-(2,4-Dichlorophenyl)-3-hydroxypropanoateHydroxy group + dichlorophenylEnzyme inhibition; antioxidant
Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoateHydroxy group + difluorophenylPotential anti-inflammatory effects
(S)-Ethyl 3-Hydroxy-3-phenylpropanoateHydroxy group + phenylChiral building block; enzyme modulation

Research Findings

Recent studies have highlighted the pharmacological potential of this compound in various contexts:

  • Pharmaceutical Applications : The compound is being explored as a precursor for developing novel therapeutic agents due to its unique biological activities and structural characteristics .
  • Synthetic Chemistry : Its role as a chiral building block is significant in asymmetric synthesis, making it valuable for producing complex organic molecules with specific configurations .

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